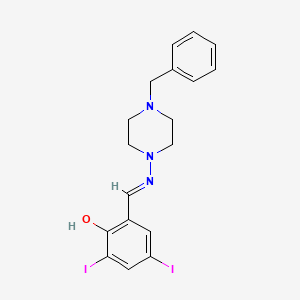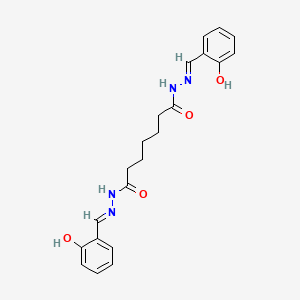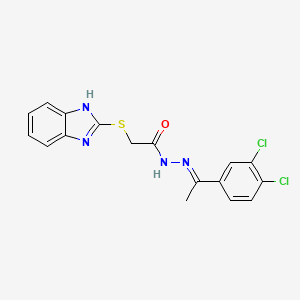![molecular formula C18H18O3 B11979954 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate](/img/structure/B11979954.png)
2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a phenylethenyl group, and a propanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate typically involves the esterification of 2-methoxy-4-[(E)-2-phenylethenyl]phenol with propanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 2-hydroxy-4-[(E)-2-phenylethenyl]phenyl propanoate.
Reduction: Formation of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate involves its interaction with specific molecular targets and pathways. The methoxy group and phenylethenyl group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active phenol derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-[(E)-2-phenylethenyl]phenol: Similar structure but lacks the ester group.
4-Methoxy-2-[(E)-2-phenylethenyl]phenyl acetate: Similar structure with an acetate ester group instead of a propanoate ester group.
Uniqueness
2-Methoxy-4-[(E)-2-phenylethenyl]phenyl propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoate ester group differentiates it from other similar compounds and influences its reactivity and applications.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] propanoate |
InChI |
InChI=1S/C18H18O3/c1-3-18(19)21-16-12-11-15(13-17(16)20-2)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+ |
Clé InChI |
LWOKFLOBPJQEBS-MDZDMXLPSA-N |
SMILES isomérique |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979877.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979879.png)
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11979890.png)
![Allyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11979914.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B11979925.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11979932.png)


![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11979941.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979959.png)

